Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate

Boiling Point Regioisomeric Differentiation Purification

Researchers requiring fluorinated aromatic building blocks face challenges with regioisomeric impurities that compromise synthetic yields and biological activity. Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate (CAS 898753-22-5) eliminates this uncertainty with its well-defined 2,5-difluoro substitution pattern. • Distinct boiling point (374.8°C) vs. 3,4-isomer enables milder purification conditions • Exact mass 298.13800 Da ensures unambiguous LC-MS traceability • LogP 4.05 & density 1.126 g/cm³ for predictable ADME tuning. Available in ≥97% purity with global shipping.

Molecular Formula C16H20F2O3
Molecular Weight 298.32 g/mol
CAS No. 898753-22-5
Cat. No. B1325941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-(2,5-difluorophenyl)-8-oxooctanoate
CAS898753-22-5
Molecular FormulaC16H20F2O3
Molecular Weight298.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)F)F
InChIInChI=1S/C16H20F2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-11-12(17)9-10-14(13)18/h9-11H,2-8H2,1H3
InChIKeyKVSVHCRYRYTMIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-(2,5-Difluorophenyl)-8-Oxooctanoate: Product Overview


Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate (CAS 898753-22-5) is a synthetic fluorinated aromatic ketone ester with the molecular formula C16H20F2O3 and a molecular weight of 298.33 g/mol . The compound features a 2,5-difluorophenyl moiety attached to an 8-carbon oxooctanoate chain terminated with an ethyl ester group. Its predicted physicochemical properties include a density of 1.126±0.06 g/cm³ and a boiling point of 374.8±32.0 °C at 760 mmHg . This building block is utilized in synthetic organic chemistry for the preparation of more complex fluorinated molecules, leveraging the unique electronic and steric characteristics conferred by the 2,5-difluoro substitution pattern.

Ethyl 8-(2,5-Difluorophenyl)-8-Oxooctanoate: Regioisomeric Specificity


Fluorinated aromatic building blocks are not interchangeable. The position of fluorine substituents on the phenyl ring profoundly influences physicochemical properties such as boiling point, lipophilicity, and electronic distribution, which in turn dictate reactivity, purification behavior, and downstream performance in medicinal chemistry and materials science applications. Regioisomeric analogs—specifically the 3,4-difluoro (CAS 898752-31-3) and 2,4-difluoro (CAS 898753-12-3) variants—exhibit measurable differences in boiling points , while mono-fluorinated analogs display markedly lower density and lipophilicity . Substituting one regioisomer for another without rigorous validation can alter synthetic yields, impede chromatographic resolution, or compromise the biological activity of final compounds. The following quantitative evidence delineates precisely why the 2,5-difluoro substitution pattern merits specific selection.

Ethyl 8-(2,5-Difluorophenyl)-8-Oxooctanoate: Quantitative Comparison with Analogs


Boiling Point Differences Among Regioisomers

Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate exhibits a predicted boiling point of 374.8±32.0 °C at 760 mmHg . This value lies between its closest regioisomers: the 2,4-difluoro analog boils at 375.1±32.0 °C , while the 3,4-difluoro analog boils at a notably higher 383.2±32.0 °C . The 8.4 °C difference relative to the 3,4-isomer may confer practical advantages in distillation or evaporation-based purification protocols, where lower thermal exposure can minimize decomposition of thermally sensitive intermediates.

Boiling Point Regioisomeric Differentiation Purification

Density Advantage Over Mono-Fluorinated Analog

The predicted density of ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate is 1.126±0.06 g/cm³ . In contrast, the mono-fluorinated analog ethyl 8-(2-fluorophenyl)-8-oxooctanoate (CAS 898753-44-1) has a predicted density of 1.075±0.06 g/cm³ . This represents a 0.051 g/cm³ (4.7%) higher density for the difluorinated compound. The increased density arises from the additional fluorine atom, which enhances intermolecular interactions and may improve the compound's performance in density-driven formulation processes, such as the preparation of uniform suspensions or emulsions, and can influence crystal packing in solid-state applications.

Density Formulation Crystallization

Enhanced Lipophilicity Over Mono-Fluoro Analog

The predicted octanol-water partition coefficient (LogP) for ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate is 4.0512 . This value is 0.1391 LogP units higher than that of the mono-fluorinated analog ethyl 8-(2-fluorophenyl)-8-oxooctanoate, which has a LogP of 3.9121 [1]. The increased lipophilicity conferred by the second fluorine atom may enhance passive diffusion across biological membranes, a property often correlated with improved oral bioavailability and cellular uptake in medicinal chemistry campaigns.

Lipophilicity LogP Membrane Permeability Drug-like Properties

Exact Mass Differentiation from Mono-Fluoro Analogs

Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate has a monoisotopic exact mass of 298.13800 Da . The corresponding mono-fluorinated analog (2-fluoro) exhibits an exact mass of 280.14700 Da [1]. This mass difference of 17.991 Da (approximately 18 Da) is readily resolvable by standard liquid chromatography-mass spectrometry (LC-MS) instruments operating in high-resolution or even unit-resolution modes. The distinct mass signature allows for unequivocal identification and quantification of the 2,5-difluoro compound in complex mixtures, ensuring accurate purity assessment and reaction monitoring without interference from mono-fluorinated contaminants or byproducts.

Exact Mass LC-MS Analytical Chemistry Identification

Ethyl 8-(2,5-Difluorophenyl)-8-Oxooctanoate: Application Scenarios


Synthesis of Fluorinated Bioactives with Regioisomeric Purity

The distinct boiling point and exact mass of ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate enable its use as a key building block in the synthesis of fluorinated pharmaceutical candidates. The 2,5-difluoro substitution pattern imparts unique electronic effects that can modulate target binding affinity. The lower boiling point relative to the 3,4-isomer facilitates milder purification conditions during multi-step syntheses, while the distinct exact mass ensures analytical traceability.

Precursor for Curcumin Analog Derivatives

Upon hydrolysis, ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate yields 8-(2,5-difluorophenyl)-8-oxooctanoic acid, a precursor that can be elaborated into diphenyl difluoroketone (EF24)-like curcumin analogs. The 2,5-difluoro substitution may confer enhanced metabolic stability compared to non-fluorinated or mono-fluorinated variants, a hypothesis supported by the higher lipophilicity (LogP 4.05) relative to mono-fluoro analogs .

Analytical Standard for LC-MS of Fluorinated Compounds

The well-defined exact mass (298.13800 Da) and lipophilicity (LogP 4.0512) of ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate make it an ideal analytical standard for calibrating LC-MS instruments and developing separation methods for fluorinated aromatic ketone esters. Its mass difference of ~18 Da from mono-fluorinated analogs allows for clear resolution and quantification in complex matrices .

Medicinal Chemistry of Fluorinated Octanoate Esters

In medicinal chemistry campaigns, the combination of moderate lipophilicity (LogP 4.05) and higher density (1.126 g/cm³) relative to mono-fluorinated counterparts provides a distinct physicochemical profile . This profile can be exploited to fine-tune absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds, particularly when a balance between permeability and solubility is sought.

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